N-Methylserotonin

Beschreibung

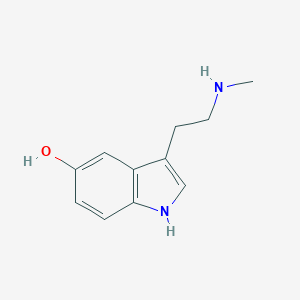

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-(methylamino)ethyl]-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-12-5-4-8-7-13-11-3-2-9(14)6-10(8)11/h2-3,6-7,12-14H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUSBMNYRHGZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150396 | |

| Record name | N-Methylserotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Methylserotonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1134-01-6 | |

| Record name | N-Methylserotonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylserotonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylserotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLSEROTONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ25L5SJ6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methylserotonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of N Methylserotonin

Enzymatic N-Methylation of Serotonin (B10506)

The primary step in the biosynthesis of N-Methylserotonin is the enzymatic methylation of serotonin. iucr.orgnih.gov This reaction is catalyzed by the enzyme Indolethylamine N-methyltransferase (INMT). iucr.orgnih.gov

Indolethylamine N-methyltransferase (INMT) is a crucial enzyme in the biosynthesis of this compound. iucr.orgnih.gov It facilitates the transfer of a methyl group to serotonin, a process known as N-methylation. wikipedia.orgnih.gov INMT is recognized for its role in the production of various neuroactive molecules, including N,N-dimethyltryptamine (DMT). nih.govacs.org The enzyme is also involved in the metabolism of tryptamine (B22526) and related compounds. wikipedia.orgfrontiersin.orgfrontiersin.org Studies have shown that INMT is present in various tissues and its activity is not limited to the nervous system. wikipedia.org In the context of this compound synthesis, INMT directly acts on serotonin to form this compound. nih.govnih.gov The enzyme can further methylate this compound to produce 5-hydroxy-N,N-dimethyltryptamine (bufotenine). frontiersin.org

INMT belongs to the class I methyltransferases and utilizes S-adenosyl-l-methionine (SAM) as a methyl donor. nih.govacs.org The enzyme transfers a methyl group from SAM to the amino group of its substrate. acs.org The substrate scope of INMT is broad and includes various indolethylamines such as tryptamine and serotonin. nih.govwikipedia.org While tryptamine is a primary substrate for the synthesis of DMT, serotonin is directly methylated to form this compound. nih.govfrontiersin.org Research indicates that INMT can recognize and methylate both primary and secondary amines. wikipedia.org The enzyme's activity can be influenced by the presence of reducing agents, which can enhance its catalytic efficiency. plos.org Structural and computational analyses have provided insights into the active site of INMT, revealing a hydrophobic pocket that accommodates its substrates. nih.gov

Role of Indolethylamine N-Methyltransferase (INMT)

Precursors and Cofactors in this compound Biosynthesis

The synthesis of this compound is dependent on the availability of its direct precursor and essential cofactors that facilitate the enzymatic reaction.

Serotonin, also known as 5-hydroxytryptamine (5-HT), is the immediate precursor for the biosynthesis of this compound. iucr.orgnih.gov this compound is a derivative of serotonin where a methyl group is attached to the alkyl amine. wikipedia.orgnih.gov The enzymatic methylation of serotonin by INMT directly yields this compound. nih.govfrontiersin.org This process has been observed in various organisms, including plants and animals. iucr.orgnih.gov

S-Adenosylmethionine (SAM) is a crucial cofactor in the biosynthesis of this compound, serving as the primary methyl group donor. nih.govwikipedia.orgamsbio.com The enzyme INMT catalyzes the transfer of a methyl group from SAM to the nitrogen atom of serotonin. acs.org This transmethylation reaction is a common mechanism in many biological pathways. nih.govamsbio.com The availability of SAM is therefore essential for the production of this compound. nih.gov

In engineered biological systems designed for the production of serotonin and its derivatives, the availability of cofactors like tetrahydromonapterin (MH₄) is critical. nih.gov While not directly involved in the final methylation step to form this compound, MH₄ is an essential cofactor for the synthesis of serotonin from tryptophan in some engineered pathways. acs.orgresearchgate.net For instance, in engineered E. coli strains, enhancing the intracellular pool of MH₄ has been shown to improve the production of 5-hydroxytryptophan (B29612) (5-HTP), a precursor to serotonin. nih.govacs.orgresearchgate.net This is often achieved by introducing a recycling system for MH₄. acs.orgresearchgate.net Therefore, in whole-cell biocatalysis setups for producing this compound, ensuring an adequate supply of MH₄ can be a key factor for efficient synthesis of the precursor, serotonin. nih.gov

S-Adenosylmethionine (SAM) as a Methyl Donor

De Novo Synthesis of this compound in Engineered Systems

The industrial production of this compound through plant extraction or chemical synthesis is often hindered by high costs, low efficiency, and environmental concerns. To overcome these limitations, researchers have turned to metabolic engineering, utilizing microbial hosts like Escherichia coli as cellular factories for the de novo biosynthesis of this compound from simple carbon sources like L-tryptophan. nih.gov

The creation of an efficient microbial production platform for this compound in E. coli involves the design and implementation of novel biosynthetic pathways. nih.gov A successful strategy involves engineering E. coli for whole-cell catalysis, starting with the precursor L-tryptophan. nih.gov This process requires the introduction of several heterologous and engineered genetic modules to construct a functional pathway.

A key approach involves a multi-module system. nih.gov The initial step is the conversion of L-tryptophan to serotonin (5-hydroxytryptamine, 5-HT). This is followed by the N-methylation of serotonin to yield this compound. This multi-step conversion necessitates the co-expression of several enzymes. For instance, the pathway for serotonin production itself requires enzymes like tryptophan hydroxylase (TPH) and tryptophan decarboxylase (TDC). nih.govresearchgate.net Subsequently, an N-methyltransferase is required to catalyze the final step to this compound. nih.gov

To support these core reactions, ancillary pathways must also be engineered. The hydroxylation step catalyzed by TPH is dependent on the cofactor tetrahydromonapterin (MH₄). Therefore, an MH₄ synthesis and regeneration module is crucial for sustained serotonin production. nih.gov Similarly, the methylation step requires S-adenosylmethionine (SAM) as a methyl donor, necessitating the construction of a SAM biosynthesis module to ensure a sufficient supply for the N-methyltransferase enzyme. nih.gov By combining these distinct but interconnected modules, a complete pathway for this compound production from L-tryptophan is established within the microbial host. nih.gov

Achieving high yields of this compound requires not only the presence of the necessary enzymes but also the careful optimization of the host cell's metabolism and the expression levels of the engineered genes. researchgate.net A primary challenge in metabolic engineering is balancing the carbon flux between essential cellular processes and the production of the target compound. nih.gov

To enhance the production of the precursor serotonin, strategies are employed to increase the availability of the cofactor MH₄. This can be achieved by introducing a highly active version of a key enzyme in the MH₄ synthesis pathway, such as FolE from Bacillus subtilis. nih.gov Furthermore, to prevent the diversion of metabolic intermediates away from the desired pathway, competitive metabolic pathways are weakened or eliminated through targeted gene knockouts. nih.govrsc.org This strategic "rewiring" of the cell's metabolic network minimizes the loss of carbon flux and channels it more efficiently towards serotonin synthesis. nih.govnih.gov

Gene expression levels are another critical factor. The relative amounts of each enzyme in the pathway must be balanced for optimal performance. nih.gov This can be managed through various synthetic biology tools, such as using plasmids with different copy numbers or employing promoters of varying strengths to control the transcription of each gene. google.comresearchgate.net In one study, the engineered modules for serotonin and this compound synthesis were co-expressed on two separate plasmids within an optimized E. coli strain. nih.gov This approach, combined with fusing a selected N-methyltransferase with a solubility-enhancing tag (ProS2), led to a 92-fold increase in this compound production in a fed-batch bioreactor, reaching a titer of 128.6 mg/L. nih.gov Such optimization strategies are fundamental to uncoupling cell growth from chemical production and maximizing the efficiency of the microbial cell factory. nih.gov

Metabolic Engineering Strategies in Escherichia coli for Enhanced Production from L-Tryptophan

Degradation and Further Metabolism of this compound

In humans, this compound is a recognized metabolite within the broader tryptophan metabolic network. hmdb.canih.govwikipathways.org Tryptophan is an essential amino acid that is metabolized through several routes, including the kynurenine (B1673888) pathway and the serotonin production pathway. wikipathways.org this compound arises from the serotonin branch. After serotonin (5-hydroxytryptamine) is synthesized from tryptophan, it can be further modified. One such modification is N-methylation, catalyzed by the enzyme indolethylamine N-methyltransferase, which uses S-adenosylmethionine as a methyl group donor to produce this compound. hmdb.ca The presence and concentration of this compound can, therefore, reflect the activity of this specific metabolic route. For example, studies have observed depleted levels of this compound and other tryptophan metabolites in the feces of patients with rheumatoid arthritis, suggesting alterations in gut tryptophan metabolism are associated with the disease. frontiersin.org

The primary route for the degradation of this compound in the human body mirrors that of serotonin itself. nih.gov The major metabolic pathway involves its conversion to 5-hydroxyindole (B134679) acetaldehyde, a reaction catalyzed by monoamine oxidase A (MAO-A). nih.govnih.gov This intermediate can then be further oxidized by aldehyde dehydrogenase to form 5-hydroxyindoleacetic acid (5-HIAA) or reduced by aldehyde reductase to form 5-hydroxytryptophol. nih.govnih.gov Due to this rapid metabolism by the widely distributed MAO-A enzyme, the systemic bioavailability of this compound is generally low. nih.gov

This compound serves as an intermediate in the formation of other tryptamine alkaloids, most notably bufotenine (B1668041) (5-hydroxy-N,N-dimethyltryptamine). chemfaces.comembrapa.br Bufotenine is structurally similar to this compound, containing a second methyl group on the amine nitrogen. wikipedia.orgnih.gov The biosynthesis of bufotenine can occur via the sequential methylation of serotonin. The first methylation step produces this compound, and a subsequent methylation of this compound yields bufotenine. hmdb.ca This sequential process has been observed in the serotonin-degradative pathway. chemfaces.com

Phytochemical analyses of certain plants, such as Actaea racemosa (black cohosh), have identified the co-occurrence of serotonin, this compound, and bufotenine, lending support to this biosynthetic relationship. mdpi.com This suggests that this compound acts as a direct precursor to bufotenine in these organisms. mdpi.com

Microorganisms, particularly those residing in the gut, can actively metabolize serotonin and its derivatives. Some bacteria, like Pseudomonas fluorescens, are capable of metabolizing serotonin into other compounds, such as 5-hydroxyindole-3-acetic acid (5-HIAA). biorxiv.org

More directly relevant to this compound, specific strains of human gut bacteria have been shown to liberate the compound from dietary sources. researchgate.net A study demonstrated that bacteria such as Bacteroides ovatus can release this compound from complex carbohydrates found in orange fibers. chemfaces.comresearchgate.net In this process, the microbes don't synthesize the compound de novo but rather act as "miners," using their enzymes to break down plant fibers and release the entrapped bioactive molecule. chemfaces.comresearchgate.net This microbial activity can significantly increase the local concentration of this compound within the gut, where it can then interact with host systems. researchgate.net This highlights a crucial role for the gut microbiome in modulating the availability of this compound from dietary precursors.

Pharmacological Characterization and Receptor Interactions of N Methylserotonin

Serotonin (B10506) Receptor Binding and Affinity

N-Methylserotonin exhibits a notable affinity for specific serotonin (5-HT) receptor subfamilies, particularly the 5-HT1, 5-HT6, and 5-HT7 types. Its binding potential is a critical aspect of its pharmacological characterization.

Research has identified this compound as a potent ligand for the 5-HT7 receptor. wikipedia.orgwikipedia.orgwikidata.org In vitro binding assays have determined its half-maximal inhibitory concentration (IC50) to be approximately 23 pM, a value significantly lower than the ≤ 2 nM threshold, indicating a very high affinity for this receptor subtype. wikipedia.orgwikipedia.org This potent binding suggests a significant role in 5-HT7 receptor-mediated physiological processes. wikipedia.org

The compound also demonstrates high affinity for the 5-HT1A receptor. wikipedia.orgwikidata.orgwikipedia.org Studies have reported an IC50 value of 2 nM for this compound at the 5-HT1A receptor, meeting the threshold for high-affinity binding. wikipedia.org

Screening against a panel of known serotonin receptors has revealed that this compound shows a higher selectivity for the 5-HT1, 5-HT6, and 5-HT7 receptor subfamilies. wikipedia.org This preferential binding underscores its specific interaction profile within the broader serotonergic system.

Interactive Table: Binding Affinity of this compound at Serotonin Receptors

| Receptor Subtype | This compound IC50 (nM) | Serotonin IC50 (nM) | Positive Control | Positive Control IC50 (nM) |

| 5-HT1A | 2 | 1.9 | Metergoline | 4 |

| 5-HT1B | 15 | 19 | Serotonin | 19 |

| 5-HT7 | 0.023 | - | - | - |

| 5-HT2B | 97 | 55 | Ketanserin | - |

| Data sourced from Powell et al., 2008. wikipedia.org |

In contrast to its high affinity for other subtypes, this compound displays the least selectivity for the 5-HT3 and 5-HT4 receptors. wikipedia.org This lower affinity suggests that its pharmacological effects are less likely to be mediated by these two receptor subtypes.

Selectivity for 5-HT1, 5-HT6, and 5-HT7 Subfamilies

Agonist Activity at Serotonin Receptors

Beyond binding, this compound also functions as an agonist at specific serotonin receptors, initiating a cellular response. wikipedia.orgwikipedia.org

This compound acts as an agonist at the 5-HT7 receptor, leading to the induction of cyclic AMP (cAMP), a key second messenger in cellular signaling. wikipedia.orgwikidata.org The half-maximal effective concentration (EC50) for this induction is 22 nM. wikipedia.org This activity was confirmed to be receptor-mediated, as the effect could be reversed by co-incubation with the 5-HT7 antagonist, SB 269970. wikipedia.org This finding highlights a functional consequence of its high-affinity binding to the 5-HT7 receptor. wikipedia.org

Modulation of Serotonin Transporters

This compound demonstrates notable activity as a selective serotonin reuptake inhibitor (SSRI). wikipedia.orgebi.ac.uk Research has identified its ability to block the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. nih.govacs.org In vitro assays have determined the inhibitory concentration (IC₅₀) of this compound at the serotonin transporter to be 490 nM. nih.govacs.orgebi.ac.uk This activity indicates that this compound can effectively increase the extracellular concentration of serotonin. For comparison, the widely-known antidepressant fluoxetine (B1211875) has a reported IC₅₀ of 150 nM in the same assay. nih.gov This SSRI activity is a key component of this compound's unique pharmacological profile. nih.goviucr.orgiucr.org

Comparison with Other Tryptamines and Serotonin Analogues

This compound possesses a pharmacological profile that is distinctly different from its parent compound, serotonin (5-hydroxytryptamine). nih.goviucr.orgiucr.org While both are tryptamine (B22526) alkaloids, the addition of a methyl group to the amine of serotonin results in significant changes in receptor interaction and function. wikipedia.orgebi.ac.uk

Unlike serotonin, which has a broad affinity for all serotonin receptor subtypes, this compound exhibits high and selective affinity for the 5-HT₇ and 5-HT₁ₐ receptors. wikipedia.orgebi.ac.uknih.gov Studies have reported a potent binding affinity (IC₅₀) of 23 pM for the 5-HT₇ receptor. nih.govacs.org Furthermore, this compound functions as a potent serotonin reuptake inhibitor, a characteristic not prominently associated with serotonin itself. nih.govnih.goviucr.org Another key distinction lies in their central effects; serotonin is not considered hallucinogenic, whereas its N-methylated metabolites, including this compound, can possess psychoactive properties. nih.govjneurosci.org

The pharmacological properties of this compound can be further understood by comparing it to its more methylated analogues, bufotenine (B1668041) and bufotenidine.

Bufotenine (N,N-dimethylserotonin): As the N,N-dimethyl derivative of serotonin, bufotenine is known as a potent, non-selective agonist of serotonin receptors. nih.goviucr.orgwikipedia.org It is often associated with the psychedelic effects of certain toad secretions. nih.goviucr.org

Bufotenidine (N,N,N-trimethylserotonin): This compound is the trimethylated analogue and exists as a quaternary ammonium (B1175870) cation. nih.goviucr.orgwikipedia.org This positive charge prevents it from readily crossing the blood-brain barrier, confining its activity primarily to the peripheral nervous system. nih.goviucr.orgwikipedia.org Bufotenidine displays selective agonist activity at the 5-HT₃ receptor. wikipedia.orgwikidot.com

The primary differences are summarized below:

| Feature | This compound (mono-methylated) | Bufotenine (di-methylated) | Bufotenidine (tri-methylated) |

| Primary Activity | Selective 5-HT₇/5-HT₁ₐ agonist, SSRI wikipedia.orgnih.gov | Non-selective 5-HT receptor agonist nih.govwikipedia.org | Selective 5-HT₃ receptor agonist wikipedia.orgwikidot.com |

| Blood-Brain Barrier | Crosses | Crosses | Does not readily cross nih.goviucr.orgwikipedia.org |

| Primary Site of Action | Central and Peripheral | Central and Peripheral | Peripheral nih.goviucr.org |

α-Methylserotonin (αMS), another analogue of serotonin, is structurally different due to the methylation on the alpha carbon of the ethylamine (B1201723) side chain, not the amine nitrogen. wikipedia.org This structural change leads to a distinct pharmacological profile compared to this compound.

α-Methylserotonin acts as a non-selective, near-full agonist of the 5-HT₂ receptor subfamily, with similar affinity for 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ receptors. wikipedia.org It also binds with high affinity to 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁ₒ receptors. wikipedia.org A key feature of αMS is its resistance to metabolism by monoamine oxidase due to the alpha-methyl group. wikipedia.org However, despite being a potent 5-HT₂ₐ receptor agonist, αMS did not induce the head-twitch response in animal models, a behavioral proxy for psychedelic effects. wikipedia.org In contrast, this compound's activity is characterized by its high selectivity for 5-HT₇ and 5-HT₁ₐ receptors and its SSRI properties. nih.govacs.org

This compound is an endogenous metabolite of serotonin, formed by the action of N-methyltransferase enzymes. nih.govjneurosci.org This class of compounds, known as N-methyltryptamines, is recognized for possessing psychoactive properties and can be hallucinogenic. nih.govjneurosci.orgresearchgate.net

Research has demonstrated that this compound is pharmacologically active in vivo. It induces a head-twitch response in mice, a behavior strongly associated with 5-HT₂ₐ receptor activation and considered a proxy for hallucinogenic potential in humans. nih.gov This finding contrasts with the parent compound serotonin, which is not considered hallucinogenic. nih.gov Studies have revealed that serotonin and N-methyltryptamines like this compound are functionally distinct in their action at the 5-HT₂ₐ receptor. nih.govjneurosci.org Serotonin activates a β-arrestin2-mediated signaling cascade, a pathway not engaged by this compound. nih.gov This difference in intracellular signaling underscores a fundamental distinction in their neuropharmacological effects, despite both acting on the same receptor. nih.gov

Lack of Akt Phosphorylation Stimulation Compared to Serotonin

Distinct differences in intracellular signaling pathways are observed between this compound and the endogenous neurotransmitter Serotonin, particularly concerning the activation of the serine/threonine kinase Akt (also known as Protein Kinase B). Biochemical studies reveal that while Serotonin robustly stimulates the phosphorylation of Akt, this compound fails to activate this specific kinase cascade. jneurosci.orgresearchgate.netnih.gov This divergence in signaling occurs despite both compounds acting on the same receptor, the Serotonin 2A (5-HT2A) receptor, highlighting a phenomenon known as agonist-directed signaling or functional selectivity. jneurosci.orgjneurosci.org

Research conducted in primary cortical neurons provides direct evidence for this disparity. In these neurons, Serotonin treatment (at 1 µM for 10 minutes) leads to a significant and robust phosphorylation of Akt. jneurosci.orgnih.gov In stark contrast, under the same experimental conditions, this compound does not induce Akt phosphorylation. jneurosci.orgnih.gov Statistical analysis confirmed that the effect of this compound on Akt activation was not significant compared to the vehicle control (p > 0.05). jneurosci.orgresearchgate.net Similarly, another N-methylated tryptamine, 5-MeO-DMT, also fails to stimulate this pathway. jneurosci.orgnih.gov

The mechanism for Serotonin-induced Akt phosphorylation is dependent on the 5-HT2A receptor and involves the recruitment of β-arrestin2. jneurosci.orgnih.gov Serotonin's activation of the 5-HT2A receptor promotes the formation of a β-arrestin2/phosphoinositide 3-kinase (PI3K)/Src/Akt signaling complex. jneurosci.orgresearchgate.netnih.gov Disruption of any component in this cascade, including the genetic knockout of β-arrestin2, prevents Serotonin from stimulating Akt phosphorylation. jneurosci.org

Conversely, this compound does not engage this β-arrestin2-mediated signaling cascade to activate Akt. jneurosci.orgohiolink.edu This indicates a clear bifurcation in the downstream signaling of the 5-HT2A receptor. jneurosci.orgresearchgate.netnih.gov While Serotonin utilizes a β-arrestin2/Akt pathway, this compound acts independently of this particular signaling complex, leading to different cellular responses despite binding to the same receptor. jneurosci.orgohiolink.edu

Table 1: Comparison of Akt Phosphorylation by Serotonin and this compound

| Compound | Effect on Akt Phosphorylation | Mediating Pathway | Reference |

|---|---|---|---|

| Serotonin | Stimulates robust phosphorylation | 5-HT2AR / β-arrestin2 / PI3K / Src / Akt | jneurosci.orgnih.gov |

| This compound | Does not stimulate phosphorylation | Independent of the β-arrestin2 / Akt pathway | jneurosci.orgnih.govohiolink.edu |

Biological Functions and Physiological Roles of N Methylserotonin

Regulation of Metabolic Processes

N-Methylserotonin has been shown to influence several key metabolic functions, including fat storage, liver glucose metabolism, and intestinal function. researchgate.net

Impact on Adiposity and Liver Glycogenesis in Murine Models

Studies conducted on germ-free mice have revealed that the oral administration of this compound leads to a reduction in adiposity, or body fat. researchgate.netnih.gov Concurrently, it has been observed to alter liver glycogenesis, the process of converting glucose into glycogen (B147801) for storage in the liver. researchgate.netnih.gov Research has demonstrated that this compound, when given to germ-free mice on a high-fat diet, reduced fat stores and improved sugar metabolism in the liver. washu.edu This suggests a role for this compound in regulating both fat accumulation and glucose homeostasis. researchgate.net

Influence on Gut Transit Time

This compound has been observed to shorten gut transit time in murine models. researchgate.netnih.gov When administered orally to germ-free mice, the compound led to more rapid gut transit times. washu.edu This effect on gastrointestinal motility is a significant physiological role of this compound. chemfaces.com

Effects on Circadian Rhythm Gene Expression in Liver and Colon

Research has shown that this compound can change the expression of genes that regulate the circadian rhythm in both the liver and the colon of mice. researchgate.netnih.gov The body's internal clock, which governs many physiological processes, is controlled by a set of "clock" genes. physiology.org Studies have indicated that this compound administration alters the expression of these crucial genes, suggesting its influence on the body's internal timekeeping mechanisms in these organs. researchgate.netchemfaces.com

Modulation of Inflammatory Responses

This compound has demonstrated notable anti-inflammatory properties, particularly in response to endotoxins. chemfaces.com

Antiendotoxin Inflammatory Effects

This compound has been shown to exert anti-inflammatory effects against endotoxins, which are toxins released from certain bacteria that can cause a strong immune response. chemfaces.com Studies using a lipopolysaccharide (LPS)-induced inflammation model in zebrafish have demonstrated the anti-inflammatory activity of this compound. nih.govzhunter.com This effect is attributed to its ability to suppress key inflammatory pathways. nih.gov

Suppression of TLR4/MyD88/NF-κB and TLR4/MyD88/MAPKs Signaling Pathways

The anti-inflammatory action of this compound is mediated through the suppression of specific signaling pathways. chemfaces.com Research has shown that it inhibits the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88)/nuclear factor-kappa B (NF-κB) and the TLR4/MyD88/mitogen-activated protein kinases (MAPKs) signaling pathways. nih.govzhunter.com By down-regulating these pathways, this compound effectively reduces the inflammatory response triggered by endotoxins. zhunter.com

Interference with Sphingomyelin, Ceramide, and Phosphatidylcholine Metabolism

Recent research has shed light on the potential role of this compound in lipid metabolism. Studies have indicated a possible connection between this compound and the metabolic pathways of key lipids such as sphingomyelin, ceramide, and phosphatidylcholine. jyu.fidntb.gov.ua

Phosphatidylcholines are primarily synthesized through the CDP-Choline/Kennedy pathway and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. frontiersin.org The latter involves the methylation of phosphatidylethanolamine. frontiersin.org While direct enzymatic interactions of this compound with these pathways are still under investigation, its presence has been correlated with alterations in lipid profiles.

In long-term lymphedema tissues, which exhibit changes in lipid metabolism, this compound levels have been observed to be significantly elevated. jyu.fi This suggests a potential, though not yet fully understood, involvement in the complex lipid dynamics of such conditions. Further research is necessary to elucidate the precise mechanisms by which this compound may influence the metabolism of these crucial membrane components.

Neuromodulatory Effects and Central Nervous System Activity

This compound exhibits significant activity within the central nervous system, primarily through its interaction with serotonin (B10506) receptors.

The head-twitch response (HTR) in rodents is a behavioral proxy for the activation of serotonin 2A receptors (5-HT2A). jneurosci.orgresearchgate.net this compound has been shown to induce this response in mice. jneurosci.orgresearchgate.net Studies have demonstrated that direct intracerebroventricular injection of this compound leads to a dose-dependent increase in head twitches. jneurosci.orgnih.gov

Interestingly, the HTR induced by this compound is more pronounced in mice lacking the β-arrestin-2 protein (βarr2-KO mice) compared to their wild-type counterparts. jneurosci.orgnih.govjneurosci.org This suggests that β-arrestin-2 may play a role in modulating the signaling pathways activated by this compound. The response can be blocked by the 5-HT2A receptor antagonist M100907, confirming the involvement of this receptor. jneurosci.orgnih.govjneurosci.org

This compound is a metabolite of serotonin and possesses a high affinity for the 5-HT2A receptor. researchgate.netnih.govohiolink.edu Its interaction with this receptor is central to its psychoactive effects. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation, can trigger multiple intracellular signaling cascades. wikipedia.org

Research indicates that different agonists of the 5-HT2A receptor can initiate distinct signaling pathways, a phenomenon known as "functional selectivity" or "agonist-directed signaling". researchgate.netjneurosci.org While serotonin activates a β-arrestin-2-mediated signaling cascade, N-methyltryptamines, including this compound, appear to act independently of this pathway to produce the head-twitch response. jneurosci.orgresearchgate.netnih.gov In fact, β-arrestin-2 seems to dampen the effects of N-methyltryptamines on the head-twitch response. jneurosci.org

The activation of 5-HT2A receptors by agonists can lead to changes in the expression of immediate-early genes, which are rapidly and transiently activated in response to cellular stimuli. nih.gov Two such genes, egr-1 (also known as Krox-24, NGFI-A, TIS8, or ZIF-268) and c-fos, are considered markers of neuronal activity. wikipedia.orgwikipedia.org

Studies have shown that the administration of 5-HT2 receptor agonists can induce the expression of c-fos in specific brain regions. nih.gov The serotonergic system has been found to modulate the cocaine-induced expression of both egr-1 and c-fos in the rat brain. nih.gov Specifically, the 5-HT3 receptor agonist 2-methylserotonin was shown to induce the expression of these genes in areas like the caudate putamen and nucleus accumbens. nih.gov While direct studies on this compound's influence on egr-1 and c-fos are less common, its action as a serotonin receptor agonist suggests a potential role in modulating the expression of these and other activity-dependent genes in the brain. sci-hub.se

Interaction with 5-HT2A Receptor Pathways in Vivo

Source-Specific Bioactivity and Bioavailability

The bioavailability and subsequent bioactivity of this compound can be significantly influenced by its dietary source and the composition of the gut microbiota.

This compound can be found sequestered within certain plant fibers, such as those from oranges. washu.edunih.govresearchgate.net The human genome does not encode the enzymes necessary to break down these complex fibers and release the entrapped this compound. washu.edu However, certain species of gut bacteria possess the enzymatic machinery to perform this function. washu.edunih.gov

Research has identified Bacteroides ovatus, a common human gut bacterium, as being particularly efficient at "mining" this compound from orange fiber. washu.edunih.govresearchgate.netcolab.ws This bacterium produces enzymes that act as molecular scissors, breaking apart the complex sugars that trap this compound. washu.edu Studies in gnotobiotic mice (mice with a known collection of microbes) have shown that the liberation of this compound from orange fiber only occurs in the presence of a human gut microbiota. washu.edunih.gov In human clinical trials, consumption of an orange-fiber-containing snack led to increased levels of this compound in stool samples, and this correlated with an increase in microbial genes responsible for breaking down the fiber. washu.edu This effect was specific to orange fiber and was not observed with pea fiber. washu.edu

This microbial liberation of this compound from dietary fiber highlights a key mechanism for its bioavailability and subsequent physiological effects. nih.govresearchgate.net

Data Tables

Table 1: Effect of this compound on Head-Twitch Response (HTR) in Murine Models

| Condition | Observation | Reference(s) |

|---|---|---|

| Administration of this compound | Induces a dose-dependent head-twitch response. | jneurosci.orgnih.gov |

| β-arrestin-2 Knockout (βarr2-KO) Mice | Exhibit a significantly greater HTR to this compound compared to wild-type mice. | jneurosci.orgnih.govjneurosci.org |

Table 2: Liberation of this compound by Gut Microbiota

| Factor | Role/Observation | Reference(s) |

|---|---|---|

| Dietary Source | Orange fiber contains sequestered this compound. | washu.edunih.govresearchgate.net |

| Gut Microbiota | Necessary for the release of this compound from dietary fiber. | washu.edunih.gov |

| Bacteroides ovatus | A specific gut bacterium efficient at "mining" this compound from orange fiber. | washu.edunih.govresearchgate.netcolab.ws |

| Human Studies | Consumption of orange fiber increases fecal this compound levels. | washu.edu |

Correlation of Fecal this compound with Microbiome Genes for Pectic Glycan Digestion

Research has uncovered a significant relationship between the presence of this compound in feces and the genetic capacity of the gut microbiome to digest specific types of dietary fibers, namely pectic glycans. nih.gov This connection highlights a sophisticated interplay between diet, gut bacteria, and the production of neuroactive compounds.

Studies involving human subjects have demonstrated that the consumption of orange fiber leads to a dose-dependent increase in fecal this compound levels. nih.govresearchgate.net This increase is not merely a result of the fiber intake itself, but is directly linked to the activity of the resident gut microbiota. nih.gov Specifically, the liberation of this compound is accomplished by certain members of the human gut microbiota, such as Bacteroides ovatus, which possess the necessary enzymatic machinery to break down pectic glycans present in the orange fiber. nih.govresearchgate.net

Functional genomic analyses have been instrumental in elucidating this mechanism. By examining the expression of bacterial genes under conditions that either permit or prevent the "mining" of this compound from orange fiber, researchers identified specific Polysaccharide Utilization Loci (PULs). nih.gov These gene clusters, which target pectins, show an expression pattern that correlates with the strain-specific ability to release this compound. nih.govresearchgate.net

A key finding from human clinical studies is the positive correlation between the fecal abundance of this compound and the levels of microbiome genes that encode for enzymes responsible for digesting pectic glycans. nih.govchemfaces.comcolab.ws This suggests that individuals whose gut microbiomes are enriched in bacteria with a robust capacity for pectin (B1162225) degradation are more likely to produce this compound when their diet includes pectin-rich foods. The process involves gut bacteria, like Bacteroides ovatus and Parabacteroides distasonis, liberating this compound from dietary sources such as orange fiber. researchgate.net The gut microbiota achieves this through sophisticated enzyme systems capable of harvesting diverse non-digestible carbohydrates. researchgate.net

The table below summarizes the observed correlation based on research findings.

| Variable 1 | Variable 2 | Correlation Type | Research Context |

| Fecal this compound Concentration | Abundance of Microbiome Genes for Pectic Glycan Digestion | Positive | Human subjects consuming orange fiber nih.gov |

| Expression of Pectin-Targeting Polysaccharide Utilization Loci (PULs) | Liberation of this compound by Bacteroides ovatus | Positive | In vitro and gnotobiotic mouse model studies nih.govresearchgate.net |

This microbial activity represents a form of biotransformation, where indigestible plant material is converted into a bioactive compound with potential physiological effects. The identification of this microbial "mining" activity opens avenues for understanding how diet-microbe interactions can influence host physiology through the production of compounds like this compound. nih.govchemfaces.com

Analytical Methodologies for N Methylserotonin Detection and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental to the separation and analysis of N-Methylserotonin from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently utilized techniques.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-Performance Liquid Chromatography coupled with electrochemical detection (HPLC-ED) is a sensitive and widely adopted method for the quantification of this compound, often in the context of analyzing serotonin (B10506) and its metabolites in biological samples. psu.eduoup.comoup.com This technique leverages a reversed-phase column for separation and an electrochemical detector to measure the analyte based on its oxidation potential. psu.edu

In a typical application for analyzing serotonin in serum, this compound is added as an internal standard after deproteinization of the sample. The separation is achieved on a reverse-phase column with a mobile phase, and the analytes are subsequently determined by an electrochemical detector set at a potential of +0.65 V. psu.eduoup.com Under specific conditions, the retention time for this compound is approximately 6 to 7 minutes. psu.edu One study utilized a Supelcosil LC-18DB stationary phase with a mobile phase consisting of 48mM citric acid, 28mM sodium phosphate (B84403) dibasic, 0.027mM Na2EDTA, and 3% methanol (B129727) (pH 3.18). oup.comoup.com

It is crucial to consider potential interferences. For instance, the common analgesic paracetamol (acetaminophen) can interfere with the detection of this compound in HPLC-ED methods. psu.edu Paracetamol and its metabolites can be oxidized at the electrode, producing a peak that may overlap with that of this compound, potentially leading to inaccurate quantification of the target analyte if not properly resolved. psu.edu

Table 1: Example HPLC-ED Parameters for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Stationary Phase | Supelcosil LC-18DB | oup.comoup.com |

| Mobile Phase | 48mM citric acid, 28mM sodium phosphate dibasic, 0.027mM Na2EDTA, 3% methanol (pH 3.18) | oup.comoup.com |

| Flow Rate | 1 mL/min | psu.edu |

| Detection | Electrochemical | psu.eduoup.comoup.com |

| Oxidation Potential | +0.65 V | oup.comoup.com |

| Retention Time | ~6-7 min | psu.edu |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for both the identification and quantification of this compound, particularly in complex matrices such as plant extracts. nih.govebi.ac.uk This method combines the separation power of liquid chromatography with the precise mass analysis of mass spectrometry.

In one study, LC-MS/MS was instrumental in identifying this compound in a crude methanol extract of Black Cohosh (Cimicifuga racemosa). nih.govebi.ac.uk Positive ion electrospray ionization revealed a protonated molecule at an m/z of 191. nih.gov Tandem mass spectrometry (MS/MS) of this ion showed a characteristic fragmentation pattern, with a prominent loss of methylamine (B109427) (a neutral loss of 31 Da), which is indicative of a secondary amine in the side chain. researchgate.net This fragmentation data, combined with the accurate mass measurement and retention time comparison to an authentic standard, allowed for the unambiguous identification of this compound. nih.gov

Hydrophilic Interaction Chromatography (HILIC) coupled with LC-MS/MS has also been explored for the analysis of monoamine neurotransmitters, including this compound. gimitec.com

Spectroscopic Methods

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are vital for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of this compound. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are used for its characterization. core.ac.uklgcstandards.com

A fully characterized sample of this compound is typically analyzed by 1D and 2D NMR for structural confirmation. nih.gov Quantitative ¹H-NMR (qHNMR) can also be employed to determine the purity of the compound. nih.gov While NMR is powerful for structural analysis, its sensitivity is lower than that of mass spectrometry, making it less suitable for detecting very low concentrations of this compound in complex mixtures like plant extracts. nih.gov

Published ¹H-NMR data for this compound in deuterated methanol (CD₃OD) shows characteristic chemical shifts for the protons in the molecule. core.ac.uk

Table 2: Selected ¹H-NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ) in CDCl₃ | Reference |

|---|---|---|

| N-CH₃ | 2.45 (s, 3H) | core.ac.uk |

| A₂B₂ system | 2.89-2.97 (m, 4H) | core.ac.uk |

| OCH₃ | 3.87 (s, 3H) | core.ac.uk |

| Aromatic H | 6.86 (dd, J=8.8, 2.4 Hz, 1H) | core.ac.uk |

| Aromatic H | 7.02 (d, J=2.1 Hz, 1H) | core.ac.uk |

| Aromatic H | 7.06 (d, J=2.4 Hz, 1H) | core.ac.uk |

Considerations for in vivo and in vitro Analysis

A significant application of this compound in analytical chemistry is its use as an internal standard, which is crucial for accurate quantification in both in vivo and in vitro studies.

Use as an Internal Standard in Serotonin Assays

This compound is frequently employed as an internal standard in HPLC-based methods for the determination of serotonin in various biological samples, including whole blood, platelet-rich plasma (PRP), and platelet-poor plasma (PPP). psu.eduoup.comoup.comnih.gov An internal standard is a compound with similar chemical and physical properties to the analyte that is added in a known amount to the sample before processing.

By comparing the detector response of the analyte (serotonin) to that of the internal standard (this compound), variations in sample preparation, injection volume, and instrument response can be corrected for, leading to more accurate and reliable quantification. psu.edu For example, in the analysis of serotonin from human platelet-rich plasma, this compound is added to the sample during the perchloric acid precipitation step. oup.com Its recovery rate, which was found to be around 70%, is used to normalize the results for serotonin. currentseparations.com

The choice of this compound as an internal standard is based on its structural similarity to serotonin and its chromatographic behavior, which allows it to be separated and detected under the same conditions as serotonin. oup.comresearchgate.net

Table 3: Compounds and their PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 150885 |

| Serotonin | 5202 |

| Paracetamol | 1983 |

| Tryptophan | 6305 |

| 5-hydroxyindole (B134679) acetic acid (5-HIAA) | 116 |

| 5-hydroxytryptophan (B29612) (5-HTP) | 134 |

| 5-hydroxytryptophol (5-HTOL) | 117 |

| Dopamine | 681 |

| Epinephrine | 5816 |

| Norepinephrine | 439260 |

| Guanine | 135398634 |

| Hypoxanthine | 790 |

| Anthranilate | 227 |

| Xanthine | 1188 |

| Xanthosine | 65039 |

Interference from Other Compounds (e.g., paracetamol)

The accurate detection and quantification of this compound can be significantly hampered by the presence of interfering compounds, a notable example being paracetamol (acetaminophen). nih.govpsu.edu This interference is a critical consideration in clinical and research settings, particularly when employing certain analytical techniques.

The primary method affected by paracetamol interference is High-Performance Liquid Chromatography (HPLC) with electrochemical detection. nih.govpsu.edu In many analytical protocols for serotonin, this compound is utilized as an internal standard. nih.govpsu.eduresearchgate.net The issue arises because paracetamol and this compound can have coinciding retention times under specific HPLC conditions. nih.govpsu.edu This co-elution leads to an erroneously high signal for the internal standard, which, in turn, results in a falsely low calculation of the serotonin concentration in the sample. nih.govpsu.edu

This interference has been observed in routine HPLC methods used for both in vivo and in vitro serotonin determination when therapeutic dosages of paracetamol have been administered. nih.govpsu.edu The widespread use of paracetamol as an over-the-counter analgesic and antipyretic makes this a frequent and clinically significant analytical challenge. psu.edu To mitigate this, it is recommended that patients discontinue paracetamol use before samples are collected for serotonin measurement. psu.edu

While HPLC with electrochemical detection is susceptible to this interference, other analytical approaches may offer greater specificity. researchgate.net For instance, methods based on mass spectrometry (MS), such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide higher selectivity due to the analysis of mass-to-charge ratios of the compounds, which can distinguish between this compound and co-eluting substances like paracetamol. nih.govnih.gov The development of advanced chromatographic techniques, such as hydrophilic interaction chromatography (HILIC), also aims to improve the separation and resolution of polar analytes like this compound from interfering matrix components. gimitec.com

The potential for interference is not limited to paracetamol. Other drugs and their metabolites can also interfere with the electrochemical detection of various analytes, including serotonin and its metabolites. researchgate.net Therefore, a thorough evaluation of a patient's medication history is crucial for the accurate interpretation of results from analytical methods prone to such interferences. psu.edu

Table of Research Findings on Paracetamol Interference:

| Analytical Method | Analyte of Interest | Internal Standard | Interfering Compound | Observed Effect | Reference |

| HPLC with electrochemical detection | Serotonin | This compound | Paracetamol | Co-elution with internal standard, leading to falsely low serotonin results. | nih.govpsu.edu |

Preclinical Pharmacological Studies of N Methylserotonin

In Vitro Studies on Receptor Binding and Cellular Responses

In vitro studies have been crucial in characterizing the interaction of N-Methylserotonin with various components of the serotonergic system. Research has demonstrated that this compound exhibits a high affinity for several serotonin (B10506) receptors, particularly the 5-HT7 and 5-HT1A receptors, with an IC50 of less than or equal to 2 nM. wikipedia.orghmdb.ca The compound acts as an agonist at these receptors. wikipedia.orghmdb.ca

Further investigations into its receptor binding profile have revealed a degree of selectivity. This compound shows a higher affinity for the 5-HT1, 5-HT6, and 5-HT7 receptor subfamilies, and notably less affinity for the 5-HT3 and 5-HT4 receptors. nih.gov One study reported a potent binding affinity for the 5-HT7 receptor with an IC50 of 23 pM. nih.govacs.orgnih.gov

Beyond receptor binding, studies have explored the cellular responses elicited by this compound. It has been shown to induce the production of cyclic AMP (cAMP), a key second messenger, with an EC50 of 22 nM. nih.govacs.orgnih.gov This indicates that its interaction with serotonin receptors translates into a functional cellular response.

In addition to its direct receptor agonism, this compound also functions as a selective serotonin reuptake inhibitor (SSRI), blocking the serotonin transporter (SERT) with an IC50 of 490 nM. wikipedia.orgnih.govacs.orgnih.gov This dual action of receptor agonism and reuptake inhibition suggests a multifaceted mechanism for its serotonergic effects.

Table 1: In Vitro Pharmacological Activities of this compound

| Target | Activity | Value |

|---|---|---|

| 5-HT7 Receptor | Binding Affinity (IC50) | 23 pM nih.govacs.orgnih.gov |

| 5-HT7 Receptor | cAMP Induction (EC50) | 22 nM nih.govacs.orgnih.gov |

| Serotonin Transporter (SERT) | Reuptake Inhibition (IC50) | 490 nM nih.govacs.orgnih.gov |

| 5-HT1A Receptor | Binding Affinity (IC50) | ≤ 2 nM wikipedia.orghmdb.ca |

In Vivo Animal Model Investigations

To understand the physiological effects of this compound, researchers have utilized various animal models, including germ-free and gnotobiotic mice, as well as rodent models for neuropharmacological assessment.

Studies in Germ-Free Mice and Gnotobiotic Mice

Studies using germ-free and gnotobiotic mice have shed light on the interplay between this compound, gut microbiota, and host metabolism. In one key study, the liberation of this compound from orange fibers by human gut microbiota, specifically Bacteroides ovatus, was demonstrated in gnotobiotic mice. researchgate.netnih.govresearchgate.net This highlights the role of gut bacteria in releasing this bioactive compound from dietary sources.

When orally administered to germ-free mice, this compound was found to have several metabolic effects. researchgate.netnih.govresearchgate.netchemfaces.com These included a reduction in adiposity, alterations in liver glycogenesis, and a shortened gut transit time. researchgate.netnih.govresearchgate.netchemfaces.com Furthermore, it influenced the expression of genes that regulate circadian rhythm in both the liver and colon. researchgate.netnih.govresearchgate.netchemfaces.com These findings suggest that microbially-liberated this compound can significantly impact host physiology.

Rodent Models for Neuropharmacological Evaluation

Rodent models have been employed to investigate the neuropharmacological properties of this compound. In one study, the direct intracerebroventricular injection of this compound in mice was shown to induce head-twitch responses, a behavior known to be mediated by the 5-HT2A receptor. nih.gov This effect was more pronounced in mice lacking the β-arrestin-2 protein (βarr2-KO mice) compared to wild-type mice. nih.gov The head-twitch response was blocked by a 5-HT2A receptor antagonist, confirming the involvement of this receptor. nih.gov These findings indicate that this compound can directly activate central serotonergic pathways.

Potential Therapeutic and Biomedical Applications of N Methylserotonin

Neurological and Psychiatric Disorders

The influence of N-Methylserotonin on the central nervous system is a primary area of investigation, with studies pointing toward its potential significance in the context of psychiatric and neurological conditions.

This compound demonstrates a significant ability to modulate the serotonergic system, which is crucial for regulating mood, cognition, and various physiological functions. nih.govnih.gov Research has identified it as a potent agonist for several serotonin (B10506) receptors, showing high affinity for the 5-HT7 and 5-HT1A receptors. ebi.ac.ukwikipedia.org Its binding affinity to the 5-HT7 receptor is particularly strong, with an IC50 value of 23 pM. nih.gov In addition to its direct receptor activity, this compound also functions as a selective serotonin reuptake inhibitor (SSRI), blocking the serotonin transporter (SERT) with an IC50 of 490 nM. nih.govwikipedia.org This dual action—acting as both a receptor agonist and a reuptake inhibitor—suggests it can effectively increase serotonergic activity. nih.gov The compound's ability to stimulate the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP) further confirms its agonist activity at these receptors, a process that can be reversed by a 5-HT7 antagonist. nih.gov

Table 1: Serotonergic Activity of this compound

| Target | Activity | Potency (IC50 / EC50) | Reference |

|---|---|---|---|

| 5-HT7 Receptor | Binding Affinity (Agonist) | 23 pM | nih.gov |

| 5-HT1A Receptor | High Binding Affinity (Agonist) | ≤ 2 nM | ebi.ac.ukwikipedia.org |

| Serotonin Transporter (SERT) | Reuptake Inhibition (SSRI) | 490 nM | nih.gov |

| cAMP Induction | Agonist-mediated | 22 nM (EC50) | nih.gov |

Metabolomic studies have revealed a significant link between this compound and chronic cocaine exposure. researchgate.netnih.gov Research comparing cocaine-dependent individuals to healthy controls found significantly higher plasma levels of this compound in the cocaine-using group. nih.govavancecare.com These findings suggest that chronic cocaine use may lead to aberrant methylation of serotonin, resulting in elevated production of this compound. avancecare.com While the biosynthesis of serotonin from tryptophan and its primary breakdown appeared unaffected, the methylation pathway was notably altered. avancecare.com

In one study, a combination of this compound and other metabolites could differentiate between the cocaine and control groups with no overlap, highlighting its potential as a biomarker for chronic exposure. researchgate.netnih.govchemfaces.com Furthermore, a multivariate analysis indicated that this compound levels, combined with xanthine, accounted for 73% of the variance in predicting the severity of drug use as measured by the Addiction Severity Index (ASI). researchgate.netnih.govavancecare.com These alterations in the serotonin methylation pathway are considered a potential metabolic signature of cocaine addiction. ebi.ac.uknih.gov

Emerging research suggests that this compound could serve as a diagnostic biomarker for certain psychiatric disorders. nih.gov One study analyzed urine specimens from individuals with various psychiatric conditions and found this compound was detected in some cases of autism, depression, and schizophrenia. nih.gov In the same study, its metabolite, bufotenine (B1668041), was found in a high percentage of patients across these disorders, including all autistic patients with mental retardation and epilepsy, and a majority of those with depression or schizophrenia. nih.gov The presence of this compound and, more prominently, bufotenine in patient samples, compared to their near absence in healthy controls, points to a potential dysregulation in the serotonin-degradative pathway in these conditions. avancecare.comnih.gov This has led researchers to propose that the presence and levels of these compounds might be useful and important markers for some psychiatric disorders. nih.gov

Table 2: Detection of Bufotenine (a metabolite of this compound) in Psychiatric Disorders

| Disorder | Number of Patients Positive for Bufotenine | Total Patients Tested | Reference |

|---|---|---|---|

| Autism with mental retardation and epilepsy | 18 | 18 | nih.gov |

| Autism with mental retardation | 32 | 47 | nih.gov |

| Depression | 15 | 18 | nih.gov |

| Schizophrenia | 13 | 15 | nih.gov |

| Healthy Controls | 2 | 200 | nih.gov |

Note: The study also noted the detection of this compound in some cases of each disorder. nih.gov

Association with Cocaine Exposure and Methylation Processes

Metabolic and Inflammatory Conditions

Beyond its neurological effects, this compound has shown potential in influencing metabolic and inflammatory processes, primarily demonstrated in preclinical models.

Studies using germ-free mice have demonstrated that orally administered this compound can have significant metabolic effects. chemfaces.comresearchgate.netnih.gov Researchers found that this compound reduced adiposity (body fat) and altered glucose metabolism in the liver, specifically affecting liver glycogenesis. chemfaces.comnih.govoulu.fi These effects suggest a role in regulating energy storage and glucose homeostasis. researchgate.net Interestingly, the compound's availability in the gut can be mediated by specific microbes. Certain gut bacteria, like Bacteroides ovatus, can liberate this compound from complex carbohydrates found in sources like orange fiber. researchgate.netnih.gov This microbial activity highlights a potential link between diet, the gut microbiome, and host metabolism modulated by this compound. nih.govresearchgate.net In addition to reducing fat storage and improving glucose metabolism, this compound was also found to shorten gut transit time in mice. chemfaces.comnih.gov

This compound has demonstrated anti-inflammatory properties. chemfaces.com Research indicates it can exert an anti-endotoxin inflammatory effect by suppressing key signaling pathways involved in the inflammatory response. chemfaces.com Specifically, it has been shown to inhibit the TLR4/MyD88/NF-κB and TLR4/MyD88/MAPKs signaling pathways. chemfaces.com These pathways are critical for initiating inflammatory responses to pathogens and other stressors. By suppressing them, this compound may help to mitigate inflammation. chemfaces.comresearchgate.net

Implications for Adiposity and Glucose Metabolism

Menopausal Symptom Management

One of the most promising areas of research for this compound is in the management of symptoms associated with menopause, particularly hot flashes.

Hot flashes, a common and often distressing symptom of menopause, are linked to disruptions in the body's thermoregulatory system, which is influenced by serotonergic pathways. wikipedia.org Research suggests that this compound, found as a constituent in plants like black cohosh (Actaea racemosa), may help alleviate these symptoms. nih.govnih.gov Its therapeutic potential stems from its interaction with specific serotonin receptors.

Studies have shown that this compound is a potent agonist for the 5-HT₇ and 5-HT₁ₐ serotonin receptors, both of which are involved in thermoregulation. wikipedia.org By binding strongly to these receptors, it can help modulate the pathways that control body temperature, potentially reducing the frequency and severity of hot flashes. nih.govuni.lu Furthermore, this compound acts as a selective serotonin reuptake inhibitor (SSRI), which increases the availability of serotonin in the nervous system, further enhancing its thermoregulatory effects. wikipedia.org This dual action—as a direct receptor agonist and a reuptake inhibitor—suggests it may be a key compound responsible for the serotonergic activity of botanicals like black cohosh used for menopausal relief. wikipedia.orgnih.gov

For a compound to be therapeutically effective, it must be successfully delivered and absorbed by the body. This compound often occurs in nature not as a free molecule but as a glucoside, which is the this compound molecule attached to a sugar molecule. uni.lu A specific example is this compound 5-O-β-glucoside, which has been identified in plants such as Zanthoxylum piperitum (Japanese pepper) and various Citrus species. ontosight.ai

These glucosides function as natural prodrugs. wikidot.com A prodrug is an inactive compound that is converted into an active drug within the body through metabolic processes. wikidot.com When ingested, this compound glucosides can be hydrolyzed, releasing the active this compound. uni.lu This mechanism offers a natural delivery system, potentially improving the bioavailability and stability of the compound. The use of plant extracts containing these glucosides is being explored as a way to provide an effective amount of this compound for ameliorating menopausal symptoms like hot flashes. ontosight.ai

Role in Alleviating Hot Flashes via Serotonergic Activity

Emerging Therapeutic Opportunities

Beyond menopause, the distinct characteristics of this compound open the door to other health applications.

While structurally similar to serotonin, this compound exhibits a unique and potent pharmacological profile that sets it apart. nih.govnih.gov Its high binding affinity for certain serotonin receptors is particularly noteworthy. Research has demonstrated that this compound binds with very high affinity to 5-HT₇ and 5-HT₁ₐ receptors. wikipedia.orgnih.gov In addition to its potent agonist activity at these sites, it also functions as a selective serotonin reuptake inhibitor (SSRI). nih.gov This combination of activities suggests a different therapeutic potential than serotonin itself. nih.govnih.gov

The table below summarizes the in vitro activity of this compound, highlighting its potency and selectivity.

| Assay Type | Target | Result | Citation |

| Receptor Binding | 5-HT₇ Receptor | IC₅₀ = 23 pM | wikipedia.org |

| Receptor Binding | 5-HT₁ₐ Receptor | High Affinity (IC₅₀ ≤ 2 nM) | nih.gov |

| Functional Assay | cAMP Induction (5-HT₇) | EC₅₀ = 22 nM | wikipedia.org |

| Transporter Inhibition | Serotonin Transporter (SERT) | IC₅₀ = 490 nM | wikipedia.org |

IC₅₀ (Inhibitory Concentration 50) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher binding affinity. EC₅₀ (Effective Concentration 50) is the concentration that induces a response halfway between the baseline and maximum.

This distinct pharmacological fingerprint suggests that this compound could be leveraged for novel therapeutic strategies in neurological and psychiatric disorders. nih.govnih.gov

A groundbreaking area of research has uncovered a fascinating interaction between dietary fiber, gut microbes, and this compound. This has led to the concept of "celobiotics," which are bioactive compounds liberated from indigestible food components by the action of microbial enzymes. nih.gov

A key study revealed that certain human gut bacteria, such as Bacteroides ovatus, can "mine" this compound from the fiber of oranges, a byproduct of juice manufacturing. nih.gov These microbes possess specific enzymes that can break down the complex polysaccharides in the orange fiber, releasing the entrapped this compound.

This "microbial mining" has significant health implications. When orally administered to germ-free mice, the liberated this compound was found to reduce adiposity, alter liver glycogenesis, and shorten gut transit time. nih.gov In a human study, the consumption of an orange-fiber-containing snack led to a dose-dependent increase in fecal this compound, which correlated with the abundance of microbial genes responsible for digesting the fiber. This research highlights a novel mechanism by which the gut microbiome can unlock beneficial molecules from our diet, presenting new therapeutic opportunities for improving metabolic health. nih.gov

Future Research Directions and Unanswered Questions

Elucidation of Full Receptorome and Signaling Pathway Interactions

N-Methylserotonin is known to bind with high affinity to several serotonin (B10506) receptors, most notably the 5-HT1A and 5-HT7 receptors, where it acts as an agonist. wikipedia.orghmdb.caebi.ac.uk Studies have shown its potent binding affinity, with an IC50 of 23 pM for the 5-HT7 receptor. nih.govacs.org It also functions as a selective serotonin reuptake inhibitor (SSRI). hmdb.caebi.ac.ukebi.ac.uk However, its interactions with the complete spectrum of serotonin receptors and other potential molecular targets are not yet fully mapped.

Future research should focus on a comprehensive analysis of this compound's binding profile across all known serotonin receptor subtypes and other related receptors. This will provide a more complete "receptorome" and a deeper understanding of its selectivity and potential for off-target effects.

Furthermore, the downstream signaling cascades initiated by this compound binding to its primary receptors are not entirely understood. While it is known to induce cAMP production, the intricate details of the signaling pathways it modulates require further investigation. ebi.ac.uknih.govebi.ac.uk Research has indicated that this compound, unlike serotonin, does not appear to activate the β-arrestin2/Src/Akt signaling cascade in certain contexts. researchgate.netnih.govohiolink.edu Delineating these pathways is crucial for predicting the full range of its physiological and cellular effects.

Comprehensive In Vivo Pharmacokinetics and Pharmacodynamics

While in vitro studies have provided valuable insights, the in vivo behavior of this compound requires more thorough investigation. Key areas for future research include its absorption, distribution, metabolism, and excretion (ADME) profile in living organisms. Understanding its bioavailability and how it crosses biological barriers like the blood-brain barrier is paramount. nih.gov

Studies on human liver microsomes indicate that this compound is primarily metabolized by monoamine oxidase A (MAO-A), similar to serotonin. nih.govresearchgate.net This rapid metabolism may limit its systemic effects. researchgate.net Future research should explore strategies to potentially modulate its metabolic rate, which could in turn enhance its bioavailability. nih.gov

Role in Human Physiology Beyond Identified Areas

The presence of this compound in the human body as a metabolite suggests it may have endogenous functions. hmdb.caebi.ac.uk It is involved in tryptophan metabolism. hmdb.ca However, its precise roles in normal human physiology are still largely undefined.

Future investigations should aim to uncover the physiological contexts in which this compound is produced and the functions it serves. This could involve exploring its role in the central nervous system, the gastrointestinal tract where serotonin plays a significant role, and other peripheral tissues. wikipedia.org Research has already linked alterations in this compound levels to conditions like rheumatoid arthritis, suggesting its involvement in inflammatory processes. nih.gov

Therapeutic Efficacy and Safety in Human Clinical Trials

The pharmacological profile of this compound, particularly its high affinity for certain serotonin receptors, suggests potential therapeutic applications. wikipedia.orgchemfaces.com However, to date, there is a lack of human clinical trials to validate its efficacy and safety for any specific condition.

Rigorous, well-designed clinical trials are the essential next step to translate preclinical findings into potential therapeutic benefits. These trials would need to assess its effectiveness for specific indications, establish optimal dosing, and thoroughly evaluate its safety profile in human subjects. The legal status of this compound, which is a Schedule I controlled substance in Florida, would also need to be considered in the context of clinical research. wikipedia.orghmdb.ca

Exploration of Structure-Activity Relationships for Drug Design

The chemical structure of this compound provides a valuable scaffold for the design of new therapeutic agents. ebi.ac.uk Understanding the relationship between its structure and its biological activity is crucial for developing novel drugs with improved potency, selectivity, and pharmacokinetic properties.

Advanced Biotechnological Production Methods and Scalability

This compound is naturally found in various organisms, but its isolation from these sources may not be efficient or scalable for large-scale production. wikipedia.orgebi.ac.uk Developing advanced biotechnological methods for its synthesis is a critical area for future research.

This could involve the use of engineered microorganisms or enzymatic processes to produce this compound in a more controlled and cost-effective manner. Research into the biosynthetic pathways of this compound in its natural sources could provide valuable insights for developing these biotechnological production methods. For example, the enzyme indolethylamine N-methyltransferase is responsible for its biosynthesis from serotonin. hmdb.ca

Interactions with the Gut Microbiome and Host Health

Emerging research has highlighted a fascinating interplay between the gut microbiome and this compound. chemfaces.comresearchgate.net Studies have shown that certain members of the human gut microbiota, such as Bacteroides ovatus, can liberate this compound from dietary fibers, like those found in oranges. chemfaces.comresearchgate.netnih.gov

This microbially-liberated this compound has been shown to have significant effects on host physiology in animal models. When administered to germ-free mice, it reduced adiposity, altered liver glycogenesis, and shortened gut transit time. chemfaces.comresearchgate.netnih.gov It also influenced the expression of genes related to circadian rhythm in the liver and colon. chemfaces.comresearchgate.netnih.gov In humans, there is a correlation between the fecal accumulation of this compound after consuming orange fiber and the presence of microbial genes for digesting pectins. chemfaces.comresearchgate.net

Future research should further explore the mechanisms by which the gut microbiome regulates this compound availability and the downstream consequences for host health. This includes identifying other microbial species and dietary components involved in this process. Understanding this complex interaction could open up new avenues for therapeutic interventions targeting the gut microbiome to modulate this compound levels and improve metabolic health. Moreover, altered levels of tryptophan metabolites, including this compound, have been observed in the feces of patients with rheumatoid arthritis, suggesting a link between the gut microbiome, this compound, and systemic inflammatory conditions. nih.gov

Investigation of this compound Precursors (e.g., acyl-Nω-methylserotonins)

Recent discoveries have unveiled a new class of lipids, acyl-Nω-methylserotonins, which are potential precursors to this compound. Their investigation opens up several avenues for future research.

In 2022, a study identified 15 previously unknown compounds in the seeds of lemon and other citrus species like tangerine, grapefruit, and pomelo. nih.govnih.gov These were characterized as predominantly long-chain, saturated acyl-Nω-methylserotonins. nih.govnih.gov This discovery is pivotal as Nω-methylserotonin itself is found relatively rarely in plants compared to its parent compound, serotonin. nih.gov The presence of these acylated forms in high concentrations within citrus seeds suggests a specialized metabolic pathway and points to a significant, yet unexplored, biological function. nih.govwikipedia.org

Future research is essential to elucidate the precise biosynthetic pathways of these molecules. It is hypothesized that in plants, tryptamine (B22526) is hydroxylated to form serotonin, which is then N-methylated by an enzyme like indolethylamine-N-methyltransferase to produce this compound. wikipedia.orgwikipedia.orgfishersci.at The subsequent acylation of this compound would require a specific acyltransferase enzyme. The observation that some citrus seeds contain a higher content of acyl-methylserotonins than acylserotonins suggests that the enzyme involved may utilize both serotonin and this compound as substrates. wikipedia.org Identifying and characterizing this enzyme is a key unanswered question.

Furthermore, these acyl-Nω-methylserotonins are found almost exclusively in the inner seed coat, which strongly implies that this is the site of their biosynthesis. nih.govnih.gov Understanding the tissue-specific expression of the enzymes involved in this pathway is a critical next step.

Initial in vitro studies have shown that these novel lipids possess antioxidant properties. nih.govnih.gov Further investigation is needed to confirm these effects in vivo and to explore their potential physiological significance, which could be related to seed protection and development.